molecular formula C12H7ClN4O B7794623 7-(4-chlorophenyl)-8H-pteridin-4-one

7-(4-chlorophenyl)-8H-pteridin-4-one

Cat. No.: B7794623
M. Wt: 258.66 g/mol
InChI Key: XKKKXUQVBCAKJT-UHFFFAOYSA-N
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Description

Compound “7-(4-chlorophenyl)-8H-pteridin-4-one” is a chemical entity with significant applications in various fields of science and industry. It is known for its unique chemical structure and properties, which make it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “7-(4-chlorophenyl)-8H-pteridin-4-one” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving [specific reagents] under [specific conditions].

    Step 2: Intermediate formation and purification.

    Step 3: Final reaction to obtain the target compound, followed by purification and characterization.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized processes to ensure high yield and purity. This often involves:

    Large-scale reactors: To handle the increased volume of reactants.

    Continuous flow systems: For efficient and consistent production.

    Advanced purification techniques: Such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: Compound “7-(4-chlorophenyl)-8H-pteridin-4-one” undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, it forms [specific products].

    Reduction: Using reducing agents, it can be converted to [specific products].

    Substitution: Reacts with [specific reagents] to replace functional groups, forming [specific products].

Common Reagents and Conditions:

    Oxidation: [Oxidizing agent], [temperature], [solvent].

    Reduction: [Reducing agent], [temperature], [solvent].

    Substitution: [Reagent], [catalyst], [temperature].

Major Products: The major products formed from these reactions include [specific compounds], which are characterized using techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

Compound “7-(4-chlorophenyl)-8H-pteridin-4-one” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of [specific products] due to its unique properties.

Mechanism of Action

The mechanism by which compound “7-(4-chlorophenyl)-8H-pteridin-4-one” exerts its effects involves:

    Molecular Targets: It interacts with specific enzymes or receptors, leading to [specific biological effects].

    Pathways Involved: The compound influences [specific pathways], resulting in [specific outcomes].

Comparison with Similar Compounds

    Compound A: Shares [specific structural features] but differs in [specific properties].

    Compound B: Has similar applications but varies in [specific aspects].

    Compound C: Used in similar research areas but has different [specific characteristics].

Uniqueness: Compound “7-(4-chlorophenyl)-8H-pteridin-4-one” is unique due to its [specific properties], which make it particularly suitable for [specific applications]. Its distinct chemical structure allows for [specific interactions] that are not observed with similar compounds.

Properties

IUPAC Name

7-(4-chlorophenyl)-8H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN4O/c13-8-3-1-7(2-4-8)9-5-14-10-11(17-9)15-6-16-12(10)18/h1-6H,(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKKXUQVBCAKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C3C(=NC=NC3=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CN=C3C(=NC=NC3=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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